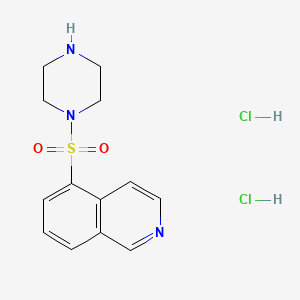

HA-100 dihydrochloride

Vue d'ensemble

Description

Il est principalement connu pour son rôle d'inhibiteur des protéines kinases, notamment la protéine kinase dépendante de l'AMPc (PKA), la protéine kinase dépendante du GMPc (PKG) et la protéine kinase C (PKC) . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à moduler divers processus cellulaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dihydrochlorure de HA-100 implique la réaction de l'isoquinoléine avec la pipérazine en présence d'un agent sulfonylant. La réaction se produit généralement dans des conditions de température et de pression contrôlées pour garantir la formation du produit souhaité. Le composé final est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Méthodes de production industrielle : Dans un environnement industriel, la production de dihydrochlorure de HA-100 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute capacité et de systèmes automatisés pour maintenir des conditions de réaction constantes. Le composé est ensuite soumis à des mesures de contrôle qualité rigoureuses pour garantir sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrochlorure de HA-100 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en un groupe thiol.

Substitution : Le cycle isoquinoléine peut subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des électrophiles comme les halogénures d'alkyle ou les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des thiols et des dérivés isoquinoléiques substitués .

4. Applications de la recherche scientifique

Le dihydrochlorure de HA-100 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Le composé est utilisé dans des études impliquant les protéines kinases et leur rôle dans les voies de signalisation cellulaire.

Médecine : Le dihydrochlorure de HA-100 est étudié pour ses effets thérapeutiques potentiels dans les maladies impliquant une activité kinase anormale, telles que le cancer et les maladies inflammatoires.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de découverte de médicaments .

5. Mécanisme d'action

Le dihydrochlorure de HA-100 exerce ses effets en inhibant l'activité des protéines kinases. Il se lie au site de liaison de l'ATP de ces enzymes, empêchant la phosphorylation des protéines cibles. Cette inhibition perturbe diverses voies de signalisation, conduisant à des réponses cellulaires modifiées. Le composé cible spécifiquement la PKA, la PKG et la PKC, avec des degrés de puissance variables .

Composés similaires :

HA-1077 (Fasudil) : Un autre dérivé de l'isoquinoléine qui inhibe la protéine kinase associée à la Rho (ROCK) et a des applications dans les maladies cardiovasculaires.

H-89 : Un inhibiteur sélectif de la PKA, utilisé dans des études impliquant les voies de signalisation de l'AMPc.

Staurosporine : Un inhibiteur de kinase à large spectre avec une activité puissante contre diverses protéines kinases

Unicité du dihydrochlorure de HA-100 : Le dihydrochlorure de HA-100 est unique en raison de son profil d'inhibition spécifique et de sa capacité à moduler plusieurs kinases simultanément. Cela en fait un outil précieux dans la recherche axée sur la compréhension des réseaux de signalisation complexes et le développement de thérapies ciblées .

Applications De Recherche Scientifique

Research Applications

HA-100 dihydrochloride has been utilized in a variety of experimental settings:

-

Inhibition of Protein Kinases :

- HA-100 is effective in inhibiting myosin light chain kinase (MLCK), which plays a crucial role in muscle contraction and cellular motility. This inhibition is vital for studying muscle physiology and pathophysiology .

- It also inhibits PKA and PKC, making it useful for research into signaling pathways that regulate cellular processes such as metabolism, growth, and apoptosis .

- Cell Culture Studies :

-

Biochemical Assays :

- HA-100 is frequently employed in various biochemical assays, including:

- Cell Signaling Research :

Case Studies

Several studies have highlighted the effectiveness of this compound in specific research scenarios:

-

Role in Muscle Contraction Studies :

- In a study examining the role of MLCK in smooth muscle contraction, HA-100 was used to delineate the pathway by which calcium ions influence muscle contraction through phosphorylation processes. The results demonstrated that inhibition of MLCK significantly reduced contractile responses in smooth muscle tissues .

- Stem Cell Research :

-

Cancer Research Applications :

- In cancer studies, HA-100 has been utilized to investigate the signaling pathways involved in tumor growth and metastasis. By inhibiting PKC, researchers were able to observe changes in cell proliferation rates and migration patterns, providing insights into potential therapeutic targets for cancer treatment .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Protein Kinase Inhibition | MLCK, PKA, PKC inhibition | Essential for understanding muscle contraction |

| Cell Culture | Enhancing pluripotent stem cell survivability | Increased efficiency in iPSC reprogramming |

| Biochemical Assays | Western Blotting, Flow Cytometry | Effective detection and analysis of proteins |

| Cancer Research | Investigating tumor signaling pathways | Identified potential therapeutic targets |

Mécanisme D'action

HA-100 dihydrochloride exerts its effects by inhibiting the activity of protein kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways, leading to altered cellular responses. The compound specifically targets PKA, PKG, and PKC, with varying degrees of potency .

Comparaison Avec Des Composés Similaires

HA-1077 (Fasudil): Another isoquinoline derivative that inhibits Rho-associated protein kinase (ROCK) and has applications in cardiovascular diseases.

H-89: A selective inhibitor of PKA, used in studies involving cAMP signaling pathways.

Staurosporine: A broad-spectrum kinase inhibitor with potent activity against various protein kinases

Uniqueness of HA-100 Dihydrochloride: this compound is unique due to its specific inhibition profile and its ability to modulate multiple kinases simultaneously. This makes it a valuable tool in research focused on understanding complex signaling networks and developing targeted therapies .

Activité Biologique

HA-100 dihydrochloride, also known as 1-(5-Isoquinolinylsulfonyl)piperazine dihydrochloride, is a small molecule compound primarily recognized for its role as a protein kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15N3O2S·2HCl

- Molecular Weight : 350.3 g/mol

- CAS Number : 210297-47-5

- Purity : ≥98% (HPLC)

- Solubility : Soluble in water or DMSO

HA-100 acts as an inhibitor of several key protein kinases, including:

- Myosin Light Chain Kinase (MLCK)

- cAMP-dependent Protein Kinase (PKA)

- Protein Kinase C (PKC)

These kinases play crucial roles in various cellular processes, including muscle contraction, cell signaling, and metabolism. By inhibiting these enzymes, HA-100 can modulate cellular responses to stimuli and has potential therapeutic applications in various diseases.

Inhibition of Protein Kinases

HA-100 has been shown to selectively inhibit protein kinases involved in calcium-dependent myosin phosphorylation. This inhibition can affect muscle contraction and other physiological processes. Studies have demonstrated that HA-100 can reduce the oxidative metabolism of human polymorphonuclear leukocytes when stimulated by agonists, highlighting its potential anti-inflammatory properties .

Effects on Stem Cells

Research indicates that HA-100 may enhance the survivability of pluripotent stem cells and improve the efficiency of chemical reprogramming in human fibroblasts. This suggests that HA-100 could be a valuable tool in regenerative medicine and stem cell research .

Case Studies and Experimental Data

- Study on Oxidative Metabolism :

- Stem Cell Applications :

- Cytotoxicity Assessment :

Comparative Table of Biological Activities

| Activity | Description |

|---|---|

| Protein Kinase Inhibition | Inhibits MLCK, PKA, PKC |

| Anti-inflammatory Effects | Reduces oxidative metabolism in leukocytes |

| Stem Cell Viability | Enhances survivability and reprogramming efficiency in pluripotent stem cells |

| Cytotoxicity | Low cytotoxicity across various cell lines |

Propriétés

IUPAC Name |

5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQAPKKKTQCVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.